molecular formula C8H11NO2 B127804 Methyl-1-isocyano-1-cyclopentancarboxyalate CAS No. 150412-44-5

Methyl-1-isocyano-1-cyclopentancarboxyalate

Cat. No.: B127804
CAS No.: 150412-44-5
M. Wt: 153.18 g/mol
InChI Key: XKTGDOTUBDOBIU-UHFFFAOYSA-N
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Description

Methyl-1-isocyano-1-cyclopentancarboxyalate is a heterocyclic organic compound with the molecular formula C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol . This compound is characterized by the presence of an isocyano group attached to a cyclopentane ring, which is further esterified with a methyl group. It is primarily used in research and experimental applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl-1-isocyano-1-cyclopentancarboxyalate typically involves the reaction of cyclopentanone with methyl chloroformate in the presence of a base to form the corresponding ester. This ester is then treated with an isocyanide reagent under controlled conditions to yield the desired product .

Industrial Production Methods: The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalytic systems and purification techniques .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the isocyano group to an amine group, altering the compound’s reactivity and properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyano group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed under mild to moderate conditions.

Major Products Formed:

Scientific Research Applications

Methyl-1-isocyano-1-cyclopentancarboxyalate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl-1-isocyano-1-cyclopentancarboxyalate involves its interaction with various molecular targets. The isocyano group is known for its ability to coordinate with metal ions, making it a valuable ligand in coordination chemistry. This coordination can influence the reactivity and stability of metal complexes, thereby affecting their catalytic and biological activities. Additionally, the compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: Methyl-1-isocyano-1-cyclopentancarboxyalate is unique due to its combination of an isocyano group with a cyclopentane ring and a methyl ester.

Properties

IUPAC Name

methyl 1-isocyanocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-9-8(7(10)11-2)5-3-4-6-8/h3-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTGDOTUBDOBIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCC1)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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